molecular formula C11H18O B11916807 2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- CAS No. 55332-01-9

2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)-

Cat. No.: B11916807
CAS No.: 55332-01-9
M. Wt: 166.26 g/mol
InChI Key: MHEYINGBKKDJJK-UHFFFAOYSA-N
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Description

2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- is a complex organic compound belonging to the class of naphthalenones. These compounds are characterized by their bicyclic structure, which includes a naphthalene ring system. The specific stereochemistry of this compound is denoted by the (3alpha,4abeta,8aalpha) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Hydrogenation: Starting from a naphthalene derivative, hydrogenation can be used to reduce the aromatic rings to form the octahydro structure.

    Methylation: Introduction of the methyl group at the 3-position can be achieved through various methylation reactions, such as using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Catalytic Hydrogenation: Using metal catalysts like palladium or platinum to facilitate the hydrogenation process.

    Batch or Continuous Flow Reactors: Depending on the scale of production, batch reactors or continuous flow systems may be employed to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction can lead to fully saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Fully saturated hydrocarbons.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- has various applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Potential use in studying biological pathways and enzyme interactions.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Naphthalenone, octahydro-3-methyl-: Without specific stereochemistry.

    2(1H)-Naphthalenone, octahydro-3-ethyl-: With an ethyl group instead of a methyl group.

    2(1H)-Naphthalenone, decahydro-: Fully saturated naphthalenone.

Uniqueness

The unique stereochemistry of 2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity.

Properties

CAS No.

55332-01-9

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

3-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one

InChI

InChI=1S/C11H18O/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h8-10H,2-7H2,1H3

InChI Key

MHEYINGBKKDJJK-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CCCCC2CC1=O

Origin of Product

United States

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